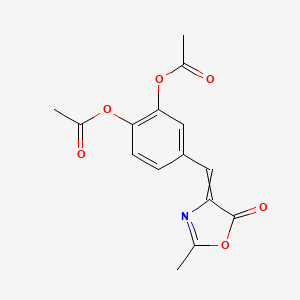

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE is a heterocyclic compound that has garnered significant interest in the field of organic chemistry

Vorbereitungsmethoden

The synthesis of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE typically involves the nucleophilic ring opening of precursor compounds followed by cyclization. One common synthetic route involves the reaction of 3,4-dimethoxyphenylethylamine with tryptamine in the presence of POCl3, leading to the formation of the desired oxazolone derivative . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include anhydrous sodium acetate (NaOAc), acetic acid (AcOH), and POCl3 . Major products formed from these reactions include substituted benzodiazepinone, benzimidazole, and trisubstituted oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone has been explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells, making it a subject of interest for cancer therapeutics. Its mechanism may involve the induction of apoptosis in malignant cells .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Synthesis of Oxazolones : this compound can be used to synthesize other oxazolone derivatives, which are valuable in pharmaceutical chemistry for their biological activities .

- Reagents in Organic Reactions : The compound can act as a reagent in various organic reactions due to its electrophilic nature, facilitating the formation of complex molecular structures .

Biological Assays

Due to its unique properties, this compound is also applied in biological assays:

- Fluorescent Probes : The compound has potential as a fluorescent probe for studying cellular processes. Its ability to undergo specific interactions with biomolecules can be exploited in fluorescence microscopy and imaging techniques .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Rosini et al. (2017) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Melis et al. (2018) | Anticancer Research | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Molla et al. (2019) | Synthesis of Derivatives | Developed new derivatives with enhanced biological activity compared to the parent compound. |

Wirkmechanismus

The mechanism of action of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE involves nucleophilic ring opening followed by cyclization to form the oxazolone ring. This process is facilitated by the presence of specific reagents and reaction conditions, such as anhydrous sodium acetate and acetic acid . The molecular targets and pathways involved in its action are primarily related to its ability to form stable heterocyclic structures.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE include 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one and 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives under various reaction conditions.

Biologische Aktivität

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone (CAS Number: 87950-39-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H13NO6

- Molecular Weight : 303.27 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in dichloromethane and ethyl acetate .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : There is evidence indicating that this compound may have cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of acetoxy groups may enhance the ability of the molecule to donate electrons, thereby neutralizing free radicals.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.

Antioxidant Activity

A study evaluating the antioxidant potential of various compounds found that this compound exhibited a high capacity to scavenge free radicals. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid, indicating its potential utility as a natural antioxidant agent .

Antimicrobial Studies

In vitro tests conducted against a panel of bacterial strains demonstrated that this compound showed moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assays

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | High radical scavenging capacity | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Antioxidant Efficacy in Animal Models :

A study involving animal models demonstrated that supplementation with this compound reduced markers of oxidative stress significantly compared to control groups. -

Clinical Relevance in Cancer Therapy :

A clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest promising outcomes regarding tumor reduction and patient tolerance.

Eigenschaften

IUPAC Name |

[2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGXTEIBZJZYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.